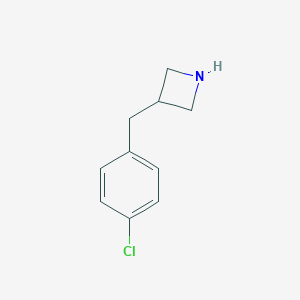
3-(4-Chlorobenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorobenzyl)azetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is chiral and has been studied for its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(4-Chlorobenzyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates .
Industrial Production Methods
Industrial production methods for azetidines typically involve scalable and efficient synthetic routes. These methods may include the use of microwave irradiation for rapid synthesis and the application of metal catalysts to facilitate reactions .
化学反応の分析
Types of Reactions
3-(4-Chlorobenzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines .
科学的研究の応用
3-(4-Chlorobenzyl)azetidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: The compound is being explored for its therapeutic potential, including its use in drug discovery and development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-(4-Chlorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the four-membered azetidine ring, which makes it highly reactive under appropriate conditions . This reactivity allows it to interact with various biological targets, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(4-Chlorobenzyl)azetidine include other azetidines and aziridines. Examples include:
Azetidine-2-carboxylic acid: A naturally occurring azetidine with biological significance.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
3-(4-Chlorobenzyl)azetidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant data and case studies.
Synthesis of this compound
This compound can be synthesized through various methods, often involving the reaction of 4-chlorobenzylamine with appropriate azetidine derivatives. The synthesis typically employs techniques such as Staudinger reactions or cycloaddition methods to achieve the desired heterocyclic structure.
Key Synthetic Pathway:
- Reactants: 4-Chlorobenzylamine and azetidine derivatives.
- Conditions: Commonly utilize solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
- Yield: Reports indicate yields can exceed 70% under optimized conditions.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity: Studies have shown that derivatives of azetidine, including this compound, possess notable antimicrobial properties against various bacterial strains. For instance, compounds derived from azetidine structures have demonstrated effectiveness against Mycobacterium tuberculosis with IC50 values below 1 µg/mL .
- Anticancer Potential: Initial investigations into the anticancer effects of azetidine derivatives suggest that this compound may inhibit cancer cell proliferation. A related study indicated that certain azetidine compounds showed promising results in inhibiting the growth of human cancer cell lines, including HeLa cells .
- Enzyme Inhibition: The compound has been explored for its potential as an enzyme inhibitor. For example, it has been evaluated as a ligand in copper-catalyzed reactions, demonstrating effective inhibition in specific biochemical pathways .
Case Studies
- Antitubercular Activity:
- Cytotoxicity Assessment:
Data Tables
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOUVXKYESEICL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588386 |
Source


|
| Record name | 3-[(4-Chlorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606129-49-1 |
Source


|
| Record name | 3-[(4-Chlorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














